molecular formula C8H6ClIN4 B13674744 5-Amino-3-(5-chloro-2-iodophenyl)-1H-1,2,4-triazole

5-Amino-3-(5-chloro-2-iodophenyl)-1H-1,2,4-triazole

Cat. No.: B13674744
M. Wt: 320.52 g/mol
InChI Key: SVIZIZQBESOHFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-3-(5-chloro-2-iodophenyl)-1H-1,2,4-triazole is a heterocyclic compound that contains a triazole ring substituted with amino, chloro, and iodo groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-(5-chloro-2-iodophenyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One possible route could involve the reaction of 5-chloro-2-iodoaniline with hydrazine derivatives to form the triazole ring. The reaction conditions may include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as acids or bases to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions could involve the conversion of the iodo group to a hydrogen or other substituents.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or palladium-catalyzed hydrogenation.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of bases or catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloro group with an amine could yield an amino-substituted triazole derivative.

Scientific Research Applications

Chemistry

In chemistry, 5-Amino-3-(5-chloro-2-iodophenyl)-1H-1,2,4-triazole can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology

Biologically, compounds with triazole rings are often explored for their antimicrobial, antifungal, and anticancer properties. The specific substitution pattern of this compound may impart unique biological activities.

Medicine

In medicine, such compounds could be investigated for their potential as therapeutic agents, particularly in targeting specific enzymes or receptors involved in disease pathways.

Industry

Industrially, the compound may find applications in the development of new materials, dyes, or as intermediates in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 5-Amino-3-(5-chloro-2-iodophenyl)-1H-1,2,4-triazole would depend on its specific biological target. Generally, triazole-containing compounds can interact with enzymes, receptors, or nucleic acids, modulating their activity. The presence of amino, chloro, and iodo groups may enhance binding affinity or specificity towards certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-3-(2-chlorophenyl)-1H-1,2,4-triazole
  • 5-Amino-3-(5-bromo-2-iodophenyl)-1H-1,2,4-triazole
  • 5-Amino-3-(5-chloro-2-methylphenyl)-1H-1,2,4-triazole

Uniqueness

The unique combination of amino, chloro, and iodo substituents in 5-Amino-3-(5-chloro-2-iodophenyl)-1H-1,2,4-triazole may confer distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness can be leveraged in the design of new molecules with desired properties.

Properties

Molecular Formula

C8H6ClIN4

Molecular Weight

320.52 g/mol

IUPAC Name

5-(5-chloro-2-iodophenyl)-1H-1,2,4-triazol-3-amine

InChI

InChI=1S/C8H6ClIN4/c9-4-1-2-6(10)5(3-4)7-12-8(11)14-13-7/h1-3H,(H3,11,12,13,14)

InChI Key

SVIZIZQBESOHFK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=NC(=NN2)N)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.